molecular formula C7H4Cl2N2 B1293653 2,6-Dichloro-4-methylnicotinonitrile CAS No. 875-35-4

2,6-Dichloro-4-methylnicotinonitrile

Cat. No.: B1293653
CAS No.: 875-35-4
M. Wt: 187.02 g/mol
InChI Key: LSPMHHJCDSFAAY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at positions 2 and 6, and a methyl group at position 4 on the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methylnicotinonitrile is treated with thionyl chloride, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methylnicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form 4-methylnicotinonitrile.

    Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Triethylamine is commonly used as a base in nucleophilic substitution reactions.

    Reduction: Zinc and ammonia are used in the reductive dechlorination process.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Major Products:

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Reduction: 4-Methylnicotinonitrile.

    Hydrolysis: 4-Methylnicotinic acid.

Scientific Research Applications

2,6-Dichloro-4-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

  • 2,6-Dichloropyridine-4-carboxylic acid
  • 2,6-Dichloro-3-cyano-4-methylpyridine
  • 2,4-Dichloro-6-methylpyrimidine

Comparison: 2,6-Dichloro-4-methylnicotinonitrile is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring, which imparts distinct chemical reactivity and biological properties

Properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPMHHJCDSFAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236362
Record name 2,6-Dichloro-4-methylnicotinonitrile
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Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-35-4
Record name 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile
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Record name 3-Cyano-2,6-dichloro-4-methylpyridine
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Record name 875-35-4
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Record name 2,6-Dichloro-4-methylnicotinonitrile
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Record name 2,6-dichloro-4-methylnicotinonitrile
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Record name 3-CYANO-2,6-DICHLORO-4-METHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic application of 2,6-Dichloro-4-methylnicotinonitrile highlighted in the research?

A: this compound serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridin-3-ol derivatives. [, ] For instance, it undergoes a cyclization reaction to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] This compound can be further modified through sulfonylation or acylation reactions to create a variety of derivatives with potentially diverse properties. []

Q2: The research mentions an unusual regioselective reaction. Could you elaborate on this?

A: While specific details about this reaction are not provided in the abstracts, the title of one paper suggests an unexpected regioselectivity when this compound reacts with malononitrile dimer. [] Regioselectivity refers to the preferential formation of one constitutional isomer over others during a chemical reaction. This suggests that the reaction proceeds with a specific preference for the site of bond formation on the this compound molecule, leading to an unexpected product. Further investigation into this reaction could be valuable for developing novel synthetic strategies.

Q3: How has computational chemistry contributed to understanding the synthesized compounds?

A: Density Functional Theory (DFT) calculations played a vital role in understanding the structure and properties of the synthesized pyrazolo[3,4-b]pyridin-3-ol derivatives. [] For example, DFT calculations were used to:

  • Confirm molecular structures: The calculated geometries of compounds like 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives were consistent with those determined experimentally via X-ray diffraction analysis. []
  • Investigate tautomeric forms: DFT calculations were employed to determine the energies of different tautomeric forms of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, revealing the predominant form in the gas phase. []
  • Analyze electronic properties: The research likely utilized DFT calculations for Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analysis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] These analyses can provide insights into the compound's reactivity, potential binding sites, and other physicochemical properties.

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